molecular formula C14H12N2OS B12580256 2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- CAS No. 642084-30-8

2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)-

Cat. No.: B12580256
CAS No.: 642084-30-8
M. Wt: 256.32 g/mol
InChI Key: ZSARFUOFCBTVSL-UHFFFAOYSA-N
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Description

2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- is a chemical compound with the molecular formula C₁₄H₁₂N₂OS. This compound is known for its unique structure, which combines a pyridine ring with a benzo[b]thiophene moiety through a methoxy linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- typically involves the reaction of 2-pyridinamine with a benzo[b]thiophene derivative. One common method includes the use of a methoxy group as a linker between the two moieties. The reaction conditions often require a catalyst and a controlled environment to ensure the proper formation of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects through modulation of enzyme activity and receptor binding. The exact molecular targets and pathways involved are subjects of active research.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinamine: A simpler analog without the benzo[b]thiophene moiety.

    3-(Benzo[b]thien-3-ylmethoxy)-2-pyridinecarboxylic acid: A related compound with a carboxylic acid group.

    Benzo[b]thiophene derivatives: Compounds with similar structures but different functional groups.

Uniqueness

2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)- is unique due to its specific combination of a pyridine ring and a benzo[b]thiophene moiety linked by a methoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

642084-30-8

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

3-(1-benzothiophen-3-ylmethoxy)pyridin-2-amine

InChI

InChI=1S/C14H12N2OS/c15-14-12(5-3-7-16-14)17-8-10-9-18-13-6-2-1-4-11(10)13/h1-7,9H,8H2,(H2,15,16)

InChI Key

ZSARFUOFCBTVSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)COC3=C(N=CC=C3)N

Origin of Product

United States

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